3-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Overview
Description
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate, also known as 1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene, is an organic building block containing an isocyanate group . It has a molecular formula of C8H3F4NO and a molecular weight of 205.11 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate consists of a phenyl ring with a fluorine atom and a trifluoromethyl group attached to it, along with an isocyanate group .Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate has a refractive index of 1.446 (lit.), a boiling point of 164 °C (lit.), and a density of 1.423 g/mL at 25 °C (lit.) . It is stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis Building Block
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: is a valuable building block in organic synthesis . It is used to introduce the isocyanate group into other compounds, which can then react to form ureas, carbamates, and a variety of other functional groups essential in pharmaceuticals and agrochemicals.
Derivatization Agent
This compound serves as a derivatization agent for the protection of amino groups during peptide synthesis . The isocyanate group reacts with amino groups to form stable urea derivatives, which can be deprotected under mild conditions post-synthesis.
Material Science
In material science, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is used to modify the surface properties of polymers . It can be used to introduce fluorinated phenyl groups onto surfaces, thereby altering hydrophobicity and other surface characteristics important in coatings and adhesives.
Fluorinated Compounds Synthesis
The trifluoromethyl group in this compound is particularly interesting for the synthesis of fluorinated aromatic compounds . These compounds have unique properties and are sought after in the development of advanced materials and pharmaceuticals due to their stability and bioactivity.
Bioconjugation
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: can be used in bioconjugation techniques . It can link biomolecules to various substrates or to each other, which is useful in creating targeted drug delivery systems and diagnostic tools.
Analytical Chemistry
In analytical chemistry, it is used as a reagent for the quantification of amines and other nucleophiles . The isocyanate group reacts specifically with these functional groups, allowing for their detection and measurement in complex mixtures.
Safety And Hazards
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSXKYXKAARAKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392532 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
302912-19-2 | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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